Compound Description: This compound is a potent inhibitor of IKK2, an enzyme involved in the NF-κB pathway, which plays a crucial role in inflammation and immune responses. []
Compound Description: This compound serves as a ligand in the formation of a copper(II) coordination polymer. It features a multidentate structure capable of coordinating with metal ions. []
Relevance: The presence of a pyridin-2-yl moiety within its structure links this compound to N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, both sharing a common structural motif. []
Compound Description: This complex features two nickel(II) ions, each coordinated by two chelating ligands with fluorinated phenyl rings. []
Relevance: This nickel(II) complex and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine both possess a pyridin-2-yl group, signifying a shared structural element. []
5. Ni(II)/H(2)O(2) reactivity in bis[(pyridin-2-yl)methyl]amine tridentate ligand system. []
Compound Description: This study investigates the reactivity of a series of nickel(II) complexes with tridentate ligands containing bis[(pyridin-2-yl)methyl]amine moieties. These complexes demonstrate aromatic hydroxylation activity through the formation of a bis(μ-oxo)dinickel(III) species upon reaction with hydrogen peroxide. []
Relevance: The bis[(pyridin-2-yl)methyl]amine ligand system in these nickel(II) complexes directly aligns with the structure of N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, establishing a close structural relationship. []
Compound Description: K-604 is a potent and selective inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme involved in cholesterol esterification. []
Relevance: K-604 and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine share a pyridine ring core, although their substitution patterns and overall structures differ significantly, highlighting their distinct pharmacological targets. []
Compound Description: These compounds represent a new series of amide derivatives featuring a 6-(2,2,2-trifluoroethoxy)pyridin-3-yl substituent, synthesized and evaluated for their antibacterial activity. []
Relevance: These derivatives, along with N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, belong to the class of pyridine compounds, specifically those substituted at the 2-position, showcasing a fundamental structural similarity. []
Compound Description: This compound represents a heterocyclic hybrid synthesized and evaluated for its antimicrobial activity. It displays moderate activity against various bacteria, including S. aureus, E. coli, and B. subtilis. []
Relevance: Although structurally dissimilar, this compound and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine share a common interest as potential antimicrobial agents, indicating a shared research focus within medicinal chemistry. []
Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. It is extensively metabolized via oxidation and conjugation reactions, including a unique N-acetylglucosamine conjugate formed in monkeys. []
Relevance: Both BMS-645737 and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine contain a pyridine ring as part of their structures, indicating a basic structural similarity. []
Compound Description: This platinum(II) complex exhibits a distorted square planar geometry and features a 2′,6′-difluoro-2,3′-bipyridine ligand, a motif relevant in coordination chemistry. []
Relevance: This complex, alongside N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, includes a pyridin-2-yl group, highlighting a common structural feature in their respective chemical contexts. []
Compound Description: This compound, (4-Methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine, belongs to the 2-aminopyridine ligand family and is used for stabilizing late transition metal complexes. []
Relevance: The structure of (4-Methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine is analogous to a portion of N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, sharing the 2-substituted pyridine core. []
Compound Description: (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine is a novel compound synthesized through a condensation reaction. It is characterized by a pyrazole ring linked to a pyridine ring via a methanimine bridge. [, ]
Relevance: This compound shares a structural motif with N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, with both containing a pyridin-2-yl group. [, ]
Compound Description: This compound contains a central pyridine ring with two methoxycarbonyl groups attached. The molecule adopts a specific conformation stabilized by an intramolecular hydrogen bond. []
Relevance: Both this compound and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine belong to the class of pyridine compounds. []
Compound Description: HNPC-A9229 is a novel fungicide with high potency against Puccinia sorghi and Erysiphe graminis. It stands out for its low toxicity to rats. []
Relevance: While HNPC-A9229 is a pyrimidine derivative and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine is a pyridine-based compound, both are investigated for their biological activities, particularly in the realm of pesticide development. []
Compound Description: This compound is a trinuclear zinc(II) complex formed with a tetradentate Schiff base ligand. It displays photoluminescent properties. []
Relevance: Both this zinc(II) complex and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine incorporate a pyridin-2-yl group as a fundamental structural unit, underscoring their relevance in coordination chemistry. []
Compound Description: This compound features a sulfanylidene group (S=N) attached to a pyridine ring substituted with a trifluoromethyl group. []
Relevance: Both this compound and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine are examples of pyridine-containing compounds, highlighting the versatility of the pyridine scaffold in medicinal chemistry. []
Compound Description: This cadmium(II) complex is characterized by its distorted trigonal bipyramidal geometry and the presence of a tridentate ligand incorporating benzimidazole, pyridine, and pyrazole moieties. []
Relevance: Both this complex and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine contain a pyridin-2-yl group, reflecting a shared structural motif within different chemical contexts. []
Compound Description: This compound, N-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide, serves as the active pharmaceutical ingredient in a pharmaceutical composition designed for controlled release. []
Relevance: Both N-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine share the common feature of a pyridin-2-yl group within their structures. []
Compound Description: This molecule consists of a dihydroquinoline core with two pyridine rings linked through methyl ester groups. It exhibits intermolecular interactions, including π-π stacking. []
Relevance: Both this compound and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine share the common structural motif of a pyridin-2-yl group. []
Compound Description: This compound is characterized by its benzimidazole core substituted with two pyridin-2-yl groups. It exhibits intra- and intermolecular hydrogen bonding. []
Relevance: The shared presence of a pyridin-2-yl group in both this compound and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine points to a common structural feature within different chemical contexts. []
Compound Description: This compound is an eight-coordinate zirconium complex stabilized by four aminopyridinato ligands. []
Relevance: This zirconium complex, similar to N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, contains a 2-substituted pyridine unit, indicating a shared structural element. []
Compound Description: This molecule contains a pyrazolo[3,4-b]pyridine core and exhibits conformational chirality. It forms a three-dimensional framework structure through hydrogen bonding. []
Relevance: Both (E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine share a core pyridine ring, a fundamental building block in their chemical structures. []
Compound Description: This series of compounds consists of benzothiazine derivatives investigated for their analgesic activity. []
Relevance: Compounds in this series, as well as N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, are part of a research effort focused on identifying new compounds with potential therapeutic applications. []
Compound Description: This set of compounds comprises imidazo[1,2-a]pyridine derivatives synthesized and evaluated for their potential as antimicrobial agents. []
Relevance: These imidazo[1,2-a]pyridine derivatives and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine share a research interest in their potential applications as antimicrobial agents. []
Compound Description: N-(6-methylpyridin-2-yl)mesitylenesulfonamide is a sulfapyridine derivative exhibiting polymorphism, a phenomenon where a compound can exist in different crystal forms with varying physical properties. []
Relevance: N-(6-methylpyridin-2-yl)mesitylenesulfonamide and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine share the fundamental pyridin-2-yl structural motif. []
Compound Description: This fluorous pyridyl-urea acts as a host molecule in supramolecular chemistry. It forms pillar-like structures in the crystal lattice and exhibits self-association in solution through hydrogen bonding. []
Relevance: Both 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-decyl)-3-pyridin-2-yl-urea and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine contain a pyridin-2-yl group, a common structural feature in their respective molecular architectures. []
27. methanone []
Compound Description: This compound is a derivative of a pyrazolo[3,4-b]pyridine scaffold with a thiophene ring substituent. Its crystal structure reveals interesting conformational features and intermolecular interactions. []
Relevance: Both this pyrazolopyridine derivative and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine are heterocyclic compounds, indicating a broad structural relationship. []
Compound Description: This compound is a neutrophil elastase inhibitor developed by AstraZeneca. It exists in a specific crystalline form (Form A) as a tosylate salt. []
Relevance: Both this elastase inhibitor and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine are nitrogen-containing heterocyclic compounds, representing a broad class of molecules with diverse biological activities. []
Compound Description: This ferrocene derivative features a pyridylmethyl group linked to the ferrocene moiety through an ester bond. It exhibits intermolecular hydrogen bonding. []
Relevance: This ferrocene derivative and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine both incorporate a substituted pyridine ring within their structures, highlighting the prevalence of this heterocycle in various chemical contexts. []
Compound Description: These compounds belong to a class of heterocyclic compounds containing both thiazolidinone and imidazopyridine rings. They are synthesized through a multi-step process involving condensation and cyclization reactions. []
Relevance: These compounds, like N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, showcase the use of substituted pyridine rings in the construction of diverse heterocyclic frameworks. []
Compound Description: This compound is a benzamide derivative incorporating a pyridine ring and a piperidine ring. It is formulated into pharmaceutical compositions for various routes of administration. [, ]
Relevance: This compound and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine both contain a pyridine ring as a central structural element. [, ]
Compound Description: This compound consists of an imidazolium cation with quinoline and pyridine substituents, balanced by a hexafluoridophosphate anion. It exhibits intermolecular hydrogen bonding. []
Relevance: The presence of a pyridin-2-ylmethyl group in this compound links it to N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, highlighting a shared structural element. []
Compound Description: This complex features two platinum(II) centers bridged by an N-[(diphenylphosphino)methyl]pyridin-2-amine ligand. Each platinum atom is further coordinated by a 6-phenyl-2,2′-bipyridine ligand. []
Relevance: This platinum(II) complex, along with N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, contains a pyridin-2-yl group, demonstrating the use of this motif in coordination chemistry. []
Compound Description: This compound is an isobutyramide derivative that exhibits a high affinity for the NK-1 receptor, making it a potential therapeutic agent for diseases related to this receptor. []
Relevance: Both 2-(3,5-bis-trifluoromethylphenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine belong to the class of pyridine compounds. []
Compound Description: This ruthenium complex incorporates a pyridyltriazole ligand coordinated to the ruthenium center through the N1 atom of the triazolato ring. It exhibits luminescent properties and forms an extended hydrogen-bonded network in the crystal lattice. []
Relevance: The presence of a pyridin-2-yl group in both this ruthenium complex and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine points towards a shared structural element, emphasizing the importance of this motif in coordination and organometallic chemistry. []
Compound Description: H2PySAL is a Schiff base ligand known to form mono-, di-, and trinuclear copper(II) complexes, which are of interest in coordination chemistry. []
Relevance: H2PySAL and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine both incorporate a pyridin-2-yl group as a structural element, highlighting its significance in ligand design and coordination chemistry. []
37. N-(pyridin-2-yl) pyrimidin-4-amine derivatives containing a sulfoximine group []
Compound Description: This series of compounds explores the incorporation of a sulfoximine group into N-(pyridin-2-yl) pyrimidin-4-amine scaffolds, leading to structurally diverse derivatives with potential biological activities. []
Relevance: While structurally distinct from N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, these derivatives highlight the continued interest in modifying and exploring the chemical space around pyridine-containing compounds for medicinal chemistry purposes. []
Compound Description: [11C]R121920 is a radiolabeled compound developed as a potential positron emission tomography (PET) ligand for imaging CRF1 receptors in vivo. It is a highly selective CRF1 antagonist. []
Relevance: Although [11C]R121920 is a pyrimidine-based compound and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine is a pyridine derivative, both compounds highlight the importance of these heterocyclic scaffolds in medicinal chemistry and drug development. []
Compound Description: This compound is a chiral dysprosium(III) complex formed with a chiral bipyridine derivative ligand and three '-diketonate anions. []
Relevance: This dysprosium(III) complex and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine both incorporate a pyridine ring as a common structural feature, highlighting the use of this heterocycle in coordination chemistry. []
Compound Description: This nickel complex features two Schiff base ligands derived from 1-pyridin-2-yl-ethanone and p-tolylamine, coordinated to a central nickel(II) ion. []
Relevance: Both this nickel complex and N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine demonstrate the utility of pyridin-2-yl derivatives in coordination chemistry. []
Source and Classification
N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine belongs to the class of organic compounds known as amines. More specifically, it is a tertiary amine derived from pyridine, characterized by the presence of a methyl group and a pyridinyl moiety. Its molecular formula is C9H15N3, with a molar mass of 165.24 g/mol. The compound is recognized for its potential pharmacological applications, particularly as an antidepressant and analgesic agent.
Synthesis Analysis
The synthesis of N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine typically involves several steps:
Starting Materials: The synthesis begins with pyridin-2-yl-methylamine derivatives.
Reductive Amination: A common method is reductive amination involving cyanohydrins and pyridin-2-yl-methylamine. This process can be facilitated by adding a reducing agent such as sodium cyanoborohydride in an alcohol medium (e.g., methanol).
Reaction Conditions: The reaction is generally conducted at room temperature to ensure optimal yields without excessive energy input.
Purification: The product can be purified through crystallization or chromatographic techniques to achieve the desired purity for further applications.
Molecular Structure Analysis
The molecular structure of N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine features:
Core Structure: A pyridine ring substituted at the 2-position with a methylamino group and at the 6-position with a methyl group.
Functional Groups: The presence of a tertiary amine contributes to its reactivity and solubility properties.
The compound's three-dimensional arrangement allows for potential interactions with biological targets, making it relevant in drug design.
Chemical Reactions Analysis
N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine can participate in various chemical reactions:
Methylation Reactions: The nitrogen atom can undergo further methylation to form quaternary ammonium salts, which may enhance solubility in polar solvents.
Nucleophilic Substitution: The compound can act as a nucleophile due to the lone pair on the nitrogen, allowing it to participate in substitution reactions with electrophiles.
Formation of Salts: It can form salts upon reaction with acids, which can be useful for improving stability and solubility in pharmacological formulations.
Mechanism of Action
The mechanism of action for N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine involves:
Receptor Interaction: The compound likely interacts with neurotransmitter receptors in the central nervous system, particularly those involved in mood regulation.
Inhibition of Reuptake: It may inhibit the reuptake of neurotransmitters such as serotonin or norepinephrine, contributing to its antidepressant effects.
Pharmacodynamics: Studies suggest that compounds with similar structures exhibit significant activity against various biological targets, indicating potential therapeutic benefits.
Physical and Chemical Properties Analysis
Key physical and chemical properties include:
Density: Approximately 0.995±0.06 g cm3 (predicted).
Boiling Point: Estimated at 237.3±30.0 C.
pKa Value: Approximately 8.59±0.10, indicating moderate basicity which affects its solubility and interaction with biological systems.
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
Applications
N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine has several notable applications:
Pharmaceutical Development: It is investigated as a potential antidepressant or analgesic agent due to its ability to modulate neurotransmitter levels.
Chemical Synthesis: The compound serves as an intermediate in synthesizing more complex molecules used in drug discovery.
Research Applications: It is utilized in studies focused on understanding receptor interactions and mechanisms of action related to mood disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.